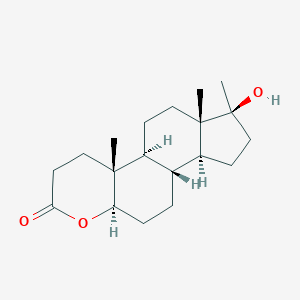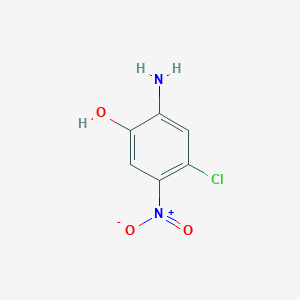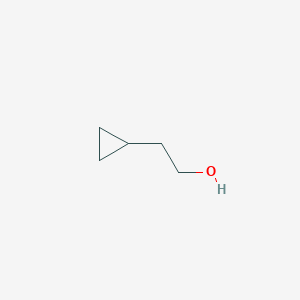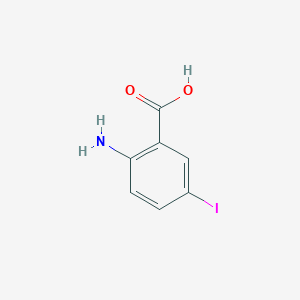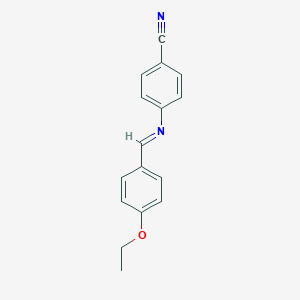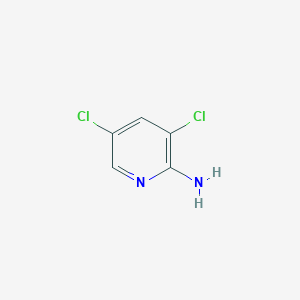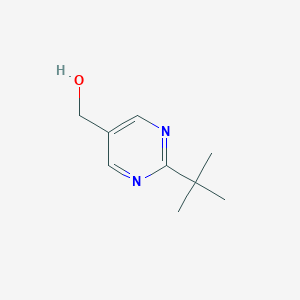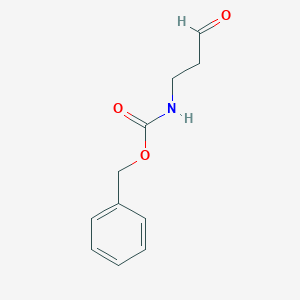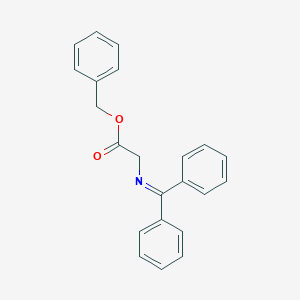![molecular formula C12H10N2O4S B145803 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-59-1](/img/structure/B145803.png)
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic acid (NTP) is an organic compound that has been utilized in scientific research for various purposes. It is a derivative of 2-phenylpropionic acid and contains a nitro and thiazole group. NTP is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
作用機序
The mechanism of action of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid is not fully understood, but it is believed to act through the inhibition of pro-inflammatory cytokines and oxidative stress. 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in inflammation. Additionally, 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
生化学的および生理学的効果
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to have a protective effect on the liver and kidney in animal models of toxicity.
実験室実験の利点と制限
One advantage of using 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid in lab experiments is its wide range of potential applications. It has been studied for its potential in treating various diseases and has shown promising results in animal models. Additionally, 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has low toxicity and is relatively easy to synthesize.
One limitation of using 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to animals or to use in certain assays. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid and its potential side effects.
将来の方向性
There are several future directions for the study of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid. One area of research is the development of more efficient synthesis methods for 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid. Another area of research is the investigation of the potential side effects of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid and its long-term safety. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid and its potential applications in treating various diseases.
合成法
The synthesis of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid involves the reaction of 2-phenylpropionic acid with thionyl chloride to form 2-chloro-3-phenylpropionic acid. The resulting compound is then reacted with thiazole-2-amine and sodium acetate to form 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid. The overall yield of this synthesis method is around 50%.
科学的研究の応用
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been widely used in scientific research due to its potential as a pharmacological agent. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has also been investigated for its potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
CAS番号 |
132483-59-1 |
|---|---|
製品名 |
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid |
分子式 |
C12H10N2O4S |
分子量 |
278.29 g/mol |
IUPAC名 |
2-[3-nitro-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10N2O4S/c1-7(12(15)16)8-2-3-9(10(6-8)14(17)18)11-13-4-5-19-11/h2-7H,1H3,(H,15,16) |
InChIキー |
RYBRJKPOYVXDJT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)[N+](=O)[O-])C(=O)O |
正規SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



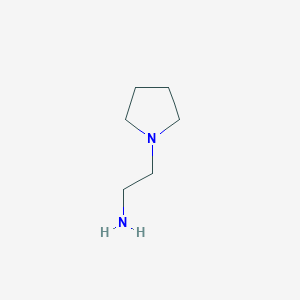
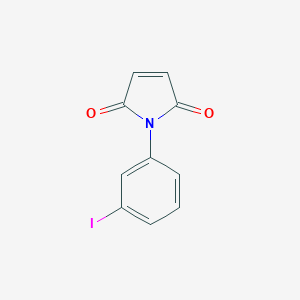
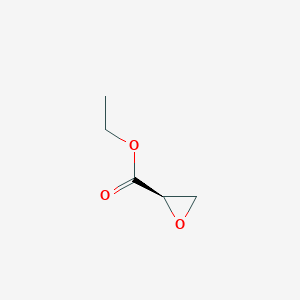
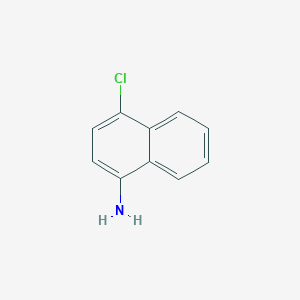
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)
